molecular formula C17H16N4O2S B10809124 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B10809124
M. Wt: 340.4 g/mol
InChI Key: FETBWXUFXSEVEB-UHFFFAOYSA-N
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Description

2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide , a member of the triazole family, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anti-arthritic properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S, with a molecular weight of approximately 318.38 g/mol. Its structure includes:

  • A triazole ring that contributes to its biological interactions.
  • A sulfanyl group , which enhances its reactivity and potential therapeutic effects.
  • An acetamide moiety , which is often associated with various pharmacological activities.

Anti-inflammatory and Anti-arthritic Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and anti-arthritic properties. For instance, research on related compounds such as N-(2-hydroxyphenyl)acetamide has shown promising results in reducing inflammation and joint swelling in models of arthritis.

  • Mechanism of Action :
    • The compound inhibits the production of pro-inflammatory cytokines like IL-1β and TNF-α, which play crucial roles in the inflammatory response.
    • It also modulates oxidative stress markers, reducing nitric oxide levels and enhancing antioxidant defenses.
  • Case Study :
    • In a controlled study using adjuvant-induced arthritis in Sprague Dawley rats, treatment with N-(2-hydroxyphenyl)acetamide at doses of 5 mg/kg and 10 mg/kg significantly reduced paw edema and body weight loss compared to control groups. This suggests a robust anti-inflammatory effect attributed to the structural features shared with the target compound .

Comparative Biological Activity

To better understand the efficacy of this compound, we can compare it with related compounds based on their biological activities:

Compound NameMolecular WeightAnti-inflammatory ActivityMechanism of Action
This compound318.38 g/molSignificantInhibition of IL-1β and TNF-α
N-(2-hydroxyphenyl)acetamide180.22 g/molModerateReduction in oxidative stress markers
N-(4-butylphenyl)-2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylacetamide382.5 g/molHighCytokine inhibition

Future Directions in Research

Given the promising results observed with related compounds, further research into this compound should focus on:

  • In Vivo Studies : Expanding studies to various animal models to assess long-term effects and safety profiles.
  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects on inflammation and arthritis.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H16N4O2S/c1-11-6-2-4-8-13(11)18-15(23)10-24-17-19-16(20-21-17)12-7-3-5-9-14(12)22/h2-9,22H,10H2,1H3,(H,18,23)(H,19,20,21)

InChI Key

FETBWXUFXSEVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3O

Origin of Product

United States

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